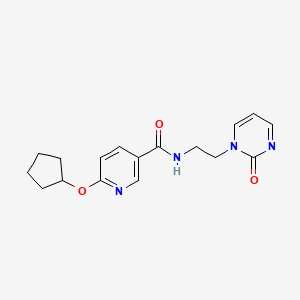

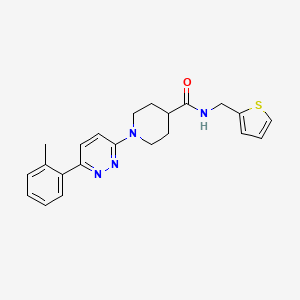

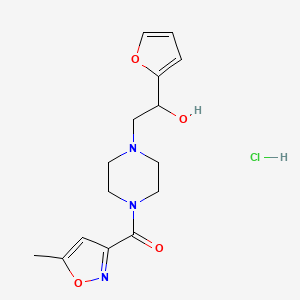

N-(2-氯苄基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS)

This compound has been identified as an inhibitor of DXS, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . It exhibits an IC50 value of 1.0 μM, indicating its potency in inhibiting the growth of Haemophilus influenzae , a pathogenic bacterium responsible for various respiratory infections .

Antimicrobial Activity

The antimicrobial properties of this compound extend to its activity against Staphylococcus aureus and Staphylococcus epidermidis . It has shown effectiveness in combating these common pathogens, which are known to cause a range of infections from minor skin conditions to more serious diseases like pneumonia and meningitis .

Antimycobacterial Evaluation

In the fight against tuberculosis, compounds like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been evaluated for their antimycobacterial properties. They have been tested against various mycobacterial strains, including the notorious Mycobacterium tuberculosis .

Antibacterial Evaluation

Beyond its antimycobacterial capabilities, this compound has been screened for a broader spectrum of antibacterial activity. It has shown potential in inhibiting the growth of bacteria beyond the mycobacterial species, suggesting its versatility as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. For instance, it has been docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis , revealing its potential mechanism of action and aiding in the design of more effective drugs .

Cytotoxicity Evaluation

The cytotoxic effects of this compound have been assessed, particularly in the context of its potential therapeutic applications. It’s crucial to evaluate such effects to ensure the safety of the compound for possible use in human medicine .

Spectroscopic Method Development

A convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) has been reported, which could be crucial for rapid screening and evaluation of inhibitors like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide .

作用机制

安全和危害

The safety and hazards associated with a compound like this would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. For instance, 2-chlorobenzyl chloride, a related compound, is considered hazardous and can cause skin burns and eye damage .

未来方向

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMZGDGPIABBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)

![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)